ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate
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Overview
Description
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and research.
Mechanism of Action
Target of Action
Ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, also known as Ethyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
It’s known that indole derivatives show various biologically vital properties . The alkylamine attacks the enol site of 3-deoxy-D-glucose forming an enamino diketone . Then, intramolecular cyclization of the amine moiety with the ketone produces a dihydropyrrole bearing formyl and hydroxy groups on the ring .
Biochemical Pathways
The formation of this compound from glucose and alkylamines has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course . Dehydration of the dihydropyrrole produces a Py-2-C as the final product .
Pharmacokinetics
It’s known that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis .
Result of Action
Indole derivatives have been reported to show anti-viral activity in huh-75 cells .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by various factors, including temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can be achieved through various synthetic routes. One common method involves the condensation of 5-formyl-1-methyl-1H-pyrrole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Reduction: Ethyl (2E)-3-(5-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.
Substitution: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Scientific Research Applications
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(1H-pyrrol-2-yl)prop-2-enoate: Lacks the formyl and methyl groups, making it less versatile in certain reactions.
Methyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Properties
IUPAC Name |
ethyl (E)-3-(5-formyl-1-methylpyrrol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-6-9-4-5-10(8-13)12(9)2/h4-8H,3H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEVXIRVWFPGMJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(N1C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(N1C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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